![molecular formula C12H12N2O3S2 B4267502 ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate](/img/structure/B4267502.png)
ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate
Overview
Description
Ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate, also known as ETIC, is a chemical compound that has been extensively studied for its potential applications in scientific research. ETIC is a member of the isothiazole family, which is known for its diverse biological activities.
Mechanism of Action
The mechanism of action of ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate is not fully understood. However, it is believed that ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate exerts its effects by binding to the active site of target enzymes, thereby inhibiting their activity. This results in a decrease in the production of certain biological compounds, which can have a variety of effects on the body.
Biochemical and Physiological Effects:
ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate has been shown to have a variety of biochemical and physiological effects. For example, ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate has been shown to reduce the production of gastric acid, which can help to alleviate symptoms of ulcers. ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate has also been shown to reduce intraocular pressure, which can help to treat glaucoma. Additionally, ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate has been shown to have anti-inflammatory and antioxidant properties, which can have a variety of health benefits.
Advantages and Limitations for Lab Experiments
One advantage of using ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate in lab experiments is its potent inhibitory activity against a variety of enzymes. This makes ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate a useful tool for studying the role of these enzymes in various biological processes. However, one limitation of using ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate is its potential toxicity. ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate has been shown to be toxic to certain cell types at high concentrations, which can limit its use in certain experiments.
Future Directions
There are several potential future directions for research on ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate. One area of interest is the development of new drugs based on the structure of ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate. By modifying the structure of ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate, it may be possible to develop drugs with improved efficacy and reduced toxicity. Another area of interest is the study of the mechanism of action of ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate. By understanding how ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate interacts with target enzymes, it may be possible to develop more effective inhibitors of these enzymes. Finally, the study of the physiological effects of ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate may lead to the development of new treatments for a variety of diseases.
Scientific Research Applications
Ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate has been studied for its potential applications in various scientific research fields, including medicinal chemistry, biochemistry, and pharmacology. ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate has been shown to exhibit potent inhibitory activity against a variety of enzymes, including carbonic anhydrase, urease, and cholinesterase. This makes ethyl 5-methyl-3-[(2-thienylcarbonyl)amino]-4-isothiazolecarboxylate a potential candidate for the development of new drugs for the treatment of diseases such as glaucoma, ulcers, and Alzheimer's disease.
properties
IUPAC Name |
ethyl 5-methyl-3-(thiophene-2-carbonylamino)-1,2-thiazole-4-carboxylate | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O3S2/c1-3-17-12(16)9-7(2)19-14-10(9)13-11(15)8-5-4-6-18-8/h4-6H,3H2,1-2H3,(H,13,14,15) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPZODTOXTQTRPE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SN=C1NC(=O)C2=CC=CS2)C | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 5-methyl-3-[(thiophen-2-ylcarbonyl)amino]-1,2-thiazole-4-carboxylate |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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